4,6-Dimethoxy-2,3-dihydro-1H-inden-1-one
Overview
Description
4,6-Dimethoxy-2,3-dihydro-1H-inden-1-one is a chemical compound with the molecular formula C11H14O3 It is a derivative of 1-indanone, characterized by the presence of two methoxy groups at the 4 and 6 positions on the indanone ring
Mechanism of Action
Target of Action
It’s worth noting that similar compounds, such as 1-indanone derivatives, have been used for therapy of alzheimer-like disease and cancer . They also serve as pharmaceutical intermediates and olefinic polymerization catalysts .
Mode of Action
It has been synthesized and reacted with diverse nucleophiles under michael addition reaction condition, resulting in a variety of compounds with different stability . The progress of this reaction depends on the stability of the synthesized 1-indanone derivatives .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,6-Dimethoxy-2,3-dihydro-1H-inden-1-one typically involves the following steps:
Starting Material: The synthesis begins with the preparation of 4,6-dimethoxyindanone.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
4,6-Dimethoxy-2,3-dihydro-1H-inden-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Further reduction can lead to the formation of fully saturated derivatives.
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used reducing agents.
Substitution: Nucleophiles such as amines and thiols can be used for substitution reactions.
Major Products
The major products formed from these reactions include quinones, fully saturated derivatives, and substituted indanone derivatives .
Scientific Research Applications
4,6-Dimethoxy-2,3-dihydro-1H-inden-1-one has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activities, including anti-inflammatory and antioxidant properties.
Medicine: It serves as a precursor for the synthesis of pharmaceutical agents, particularly those targeting neurological disorders.
Industry: The compound is used in the production of polymers and other industrial chemicals.
Comparison with Similar Compounds
Similar Compounds
1-Indanone: The parent compound of 4,6-Dimethoxy-2,3-dihydro-1H-inden-1-one.
5,6-Dimethoxy-2,3-dihydro-1H-inden-1-one: A closely related compound with similar structural features.
Donepezil Hydrochloride: A pharmaceutical compound with a similar indanone core structure, used in the treatment of Alzheimer’s disease.
Uniqueness
This compound is unique due to the specific positioning of the methoxy groups, which can influence its reactivity and biological activity. This structural uniqueness makes it a valuable compound for the development of new pharmaceuticals and industrial chemicals .
Properties
IUPAC Name |
4,6-dimethoxy-2,3-dihydroinden-1-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12O3/c1-13-7-5-9-8(3-4-10(9)12)11(6-7)14-2/h5-6H,3-4H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YIZGATRDPJVJID-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(CCC2=O)C(=C1)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20576252 | |
Record name | 4,6-Dimethoxy-2,3-dihydro-1H-inden-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20576252 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
192.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
13336-32-8 | |
Record name | 2,3-Dihydro-4,6-dimethoxy-1H-inden-1-one | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=13336-32-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4,6-Dimethoxy-2,3-dihydro-1H-inden-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20576252 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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